![molecular formula C14H16O2 B13934810 Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)
Benzyl spiro[2.3]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl spiro[2.3]hexane-5-carboxylate is an organic compound characterized by a unique spirocyclic structure. This compound contains a benzyl group attached to a spiro[2.3]hexane ring system, which is further substituted with a carboxylate group. The spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl spiro[2.3]hexane-5-carboxylate typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a catalyst. One method employs a visible-light-induced intramolecular [2 + 2] cycloaddition of MCPs using a polypyridyl iridium (III) catalyst. This reaction proceeds under mild conditions and yields the desired spirocyclic framework .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl spiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives. These products retain the spirocyclic core while introducing new functional groups that can further enhance the compound’s properties .
Applications De Recherche Scientifique
Benzyl spiro[2.3]hexane-5-carboxylate finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl spiro[2.3]hexane-5-carboxylate involves its interaction with molecular targets through its spirocyclic framework. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl spiro[2.3]hexane-5-carboxylate
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- 3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives
Uniqueness
Benzyl spiro[2.3]hexane-5-carboxylate is unique due to the presence of the benzyl group, which imparts additional stability and reactivity to the molecule. This distinguishes it from other similar compounds that may lack the benzyl substitution and exhibit different chemical behaviors .
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
benzyl spiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C14H16O2/c15-13(12-8-14(9-12)6-7-14)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clé InChI |
XNCUDMQCUXVKMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



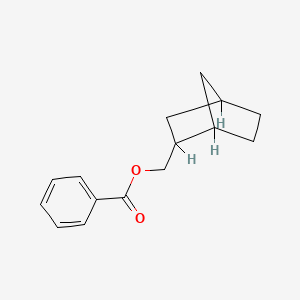
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
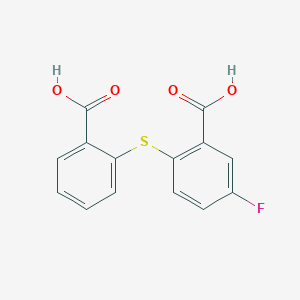
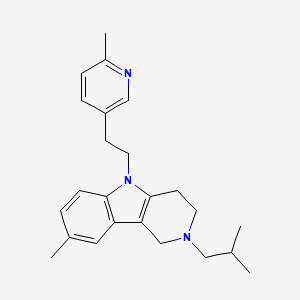
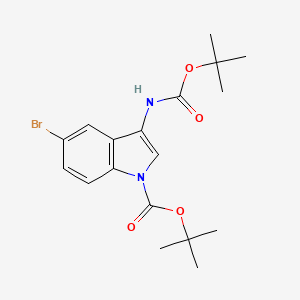
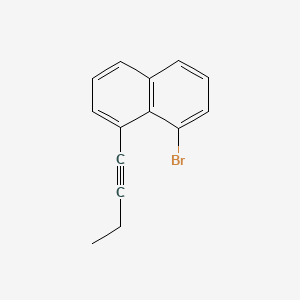

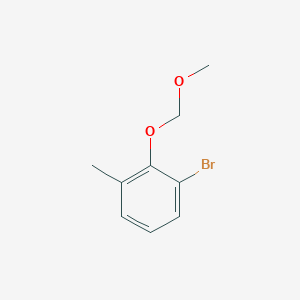
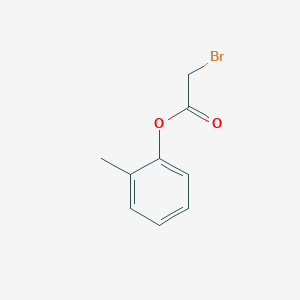

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)


